1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, including a triazole ring, a pyridazine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Construction of the Pyridazine Ring: This step often involves the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with a piperidine derivative.
Final Coupling: The final step involves coupling the triazole-pyridazine intermediate with the piperidine derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or photonic properties.
Biology and Medicine:
Antimicrobial Agents: Due to its heterocyclic structure, the compound may exhibit antimicrobial activity against various pathogens.
Pharmacology: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry:
Agriculture: The compound might be used in the development of new agrochemicals, such as pesticides or herbicides.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-chlorophenyl)piperidine-4-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Comparison: Compared to similar compounds, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-bromo-2-fluorophenyl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the bromine and fluorine atoms, which can influence its reactivity and biological activity. The specific substitution pattern on the phenyl ring can also affect its binding affinity to molecular targets and its overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN7O/c19-13-1-2-15(14(20)9-13)23-18(28)12-5-7-26(8-6-12)16-3-4-17(25-24-16)27-11-21-10-22-27/h1-4,9-12H,5-8H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDSALKMXBXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Br)F)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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